![molecular formula C18H20N2O B2491617 N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1208846-62-1](/img/structure/B2491617.png)
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3-methylphenyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated derivatives with bromine or chlorine atoms replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is being investigated for its potential as a pharmacological agent. Research indicates that it may possess analgesic and anti-inflammatory properties, making it a candidate for drug development aimed at treating pain and inflammation-related conditions.
Mechanism of Action
The compound interacts with specific molecular targets, such as receptors and enzymes. Its mechanism involves modulating the activity of these targets, potentially acting as an inhibitor in inflammatory pathways. This modulation can lead to significant therapeutic effects, particularly in conditions characterized by chronic inflammation.
Cytotoxicity Studies
Cytotoxicity studies have revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, the following table summarizes IC50 values for some synthesized derivatives:
Compound | IC50 (μM) |
---|---|
2d | 148.26 |
2e | 187.66 |
Doxorubicin (control) | >1000 |
These results indicate that derivatives of this compound may selectively target cancer cells while minimizing effects on normal cells.
Biological Studies
Enzyme Inhibition and Receptor Binding
In biological studies, this compound has been used to explore enzyme inhibition and receptor binding mechanisms. Its binding affinity to various biological targets is enhanced by the structural characteristics of the compound, which can influence its biological activity.
Antifungal Activity
Research has shown that compounds with similar structural features exhibit antifungal properties. This compound may also benefit from modifications that enhance its efficacy against fungal pathogens.
Materials Science
Synthesis of Novel Polymers
This compound serves as a building block in organic synthesis and is explored for its potential use in developing novel materials with unique properties. Its application in the formulation of advanced materials such as polymers or coatings highlights its versatility in materials science.
Case Study 1: Enhancing Anticancer Drug Efficacy
A study demonstrated that this compound could augment the efficacy of existing anticancer drugs like sorafenib in murine hepatocellular carcinoma cells. The underlying mechanism involved interference with lipid signaling pathways, leading to reduced expression of multidrug resistance transporters and increased accumulation of the drug within cancer cells .
Case Study 2: Antifungal Properties
In another investigation, derivatives of this compound were tested for antifungal activity against various strains. The results indicated that modifications to the phenyl moiety significantly enhanced antifungal efficacy, suggesting a promising avenue for developing new antifungal agents.
Comparison with Similar Compounds
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylate
- N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxylamide
Comparison: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both phenyl and 3-methylphenyl groups This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a carboxamide functional group. The presence of the 3-methyl and 3-phenyl substituents contributes to its unique chemical properties and biological activities.
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22N2O |
Molecular Weight | 290.38 g/mol |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation, although specific targets have yet to be fully elucidated.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptosis through the activation of caspases or modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or substituents on the phenyl groups can significantly impact its efficacy.
Modification | Effect on Activity |
---|---|
Addition of halogen atoms | Increased antimicrobial potency |
Alteration of alkyl chain length | Enhanced anticancer activity |
Variations in carboxamide group | Changes in solubility and bioavailability |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating significant potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as an anticancer agent .
Properties
IUPAC Name |
N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJKTHGZVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.